
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes a chlorinated decahydronaphthalene ring system with a tertiary alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Decahydronaphthalene Ring: This step involves cyclization reactions to form the decahydronaphthalene core.
Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group at the 2nd position, often achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Methylation: Addition of methyl groups at the 4a and 8 positions, typically using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a compound with a different functional group replacing the chlorine atom.
科学研究应用
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-((2R,4aS,7R,8S,8aS)-7-Bromo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Iodo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with an iodine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Fluoro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
属性
分子式 |
C15H27ClO |
|---|---|
分子量 |
258.83 g/mol |
IUPAC 名称 |
2-[(2S,4aR,7S,8R,8aR)-7-chloro-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H27ClO/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-13,17H,5-9H2,1-4H3/t10-,11+,12-,13+,15-/m1/s1 |
InChI 键 |
XXVCLGZXRUGHLV-GEJOOGBSSA-N |
手性 SMILES |
C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(C)(C)O)C)Cl |
规范 SMILES |
CC1C(CCC2(C1CC(CC2)C(C)(C)O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
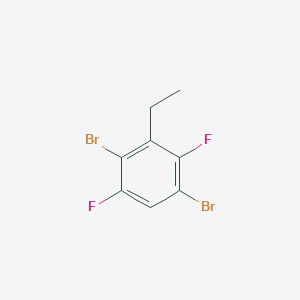
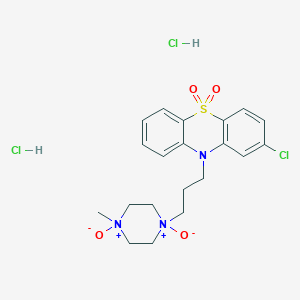
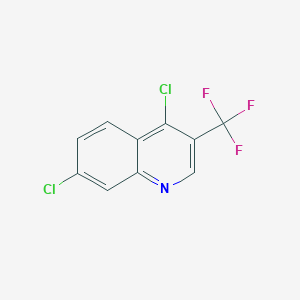

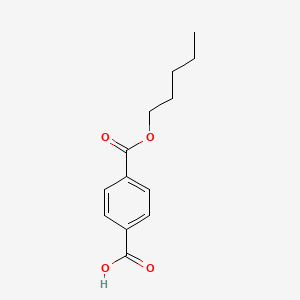


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
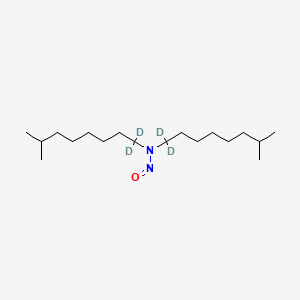
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
